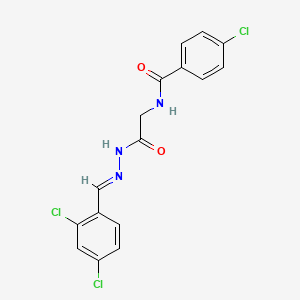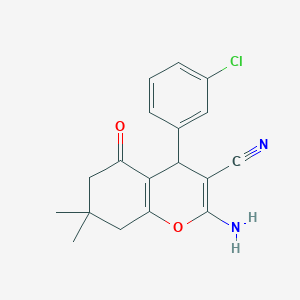![molecular formula C7H14Cl2NO5S- B15012329 {3-[(1,3-Dichloropropan-2-yl)oxy]-2-hydroxypropyl}methylsulfamate](/img/structure/B15012329.png)
{3-[(1,3-Dichloropropan-2-yl)oxy]-2-hydroxypropyl}methylsulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1,3-Dichloropropan-2-yl)oxy]-3-[methyl(sulfonato)amino]propan-2-ol is a complex organic compound characterized by the presence of chlorinated propyl and sulfonated amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,3-Dichloropropan-2-yl)oxy]-3-[methyl(sulfonato)amino]propan-2-ol typically involves multiple steps. One common method includes the reaction of 1,3-dichloropropan-2-ol with a sulfonating agent under controlled conditions to introduce the sulfonato group. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions where the reactants are mixed in reactors under specific temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(1,3-Dichloropropan-2-yl)oxy]-3-[methyl(sulfonato)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonato group to a sulfonic acid.
Substitution: The chlorinated propyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiolates are employed under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, sulfonic acids, and substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
1-[(1,3-Dichloropropan-2-yl)oxy]-3-[methyl(sulfonato)amino]propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a cross-linking reagent.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(1,3-Dichloropropan-2-yl)oxy]-3-[methyl(sulfonato)amino]propan-2-ol involves its interaction with specific molecular targets. The sulfonato group can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The chlorinated propyl group may also facilitate binding to hydrophobic pockets in target molecules, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloropropan-2-ol: Shares the chlorinated propyl group but lacks the sulfonato and amino functionalities.
1,3-Dichloro-2-propanol: Similar structure but different functional groups.
1,3-Dichloro-2-hydroxypropane: Contains hydroxyl groups instead of sulfonato and amino groups.
Properties
Molecular Formula |
C7H14Cl2NO5S- |
|---|---|
Molecular Weight |
295.16 g/mol |
IUPAC Name |
N-[3-(1,3-dichloropropan-2-yloxy)-2-hydroxypropyl]-N-methylsulfamate |
InChI |
InChI=1S/C7H15Cl2NO5S/c1-10(16(12,13)14)4-6(11)5-15-7(2-8)3-9/h6-7,11H,2-5H2,1H3,(H,12,13,14)/p-1 |
InChI Key |
UPQJEHDNBVIVFN-UHFFFAOYSA-M |
Canonical SMILES |
CN(CC(COC(CCl)CCl)O)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B15012254.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-pyridin-2-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15012255.png)
![2-({6-[(E)-[(2-Hydroxy-3,5-diiodophenyl)methylidene]amino]-1,3-benzothiazol-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B15012260.png)
![3-({4-[(Hexyloxy)carbonyl]phenyl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B15012267.png)
![2-(2-Methoxyphenoxy)-N'-[(E)-[4-(morpholin-4-YL)-3-nitrophenyl]methylidene]acetohydrazide](/img/structure/B15012270.png)
![4-[(4-ethoxyphenyl)amino]-N-(2-methyl-5-sulfamoylphenyl)-3,5-dinitrobenzamide](/img/structure/B15012274.png)


![N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)-2-methylbenzamide](/img/structure/B15012306.png)
![1-{4-[(6-Nitro-1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl}ethanone](/img/structure/B15012307.png)
![2-methoxy-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B15012312.png)
![2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B15012316.png)
![N-[(E)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]naphthalen-2-amine](/img/structure/B15012328.png)
![[8-bromo-4-(4-bromophenyl)-3,3a,4,9b-tetrahydro-5H-cyclopenta[c]quinolin-5-yl](phenyl)methanone](/img/structure/B15012336.png)
